molecular formula C18H16N2O3 B2488500 N-phenyl-3-propionamidobenzofuran-2-carboxamide CAS No. 160461-25-6

N-phenyl-3-propionamidobenzofuran-2-carboxamide

Cat. No.: B2488500
CAS No.: 160461-25-6
M. Wt: 308.337
InChI Key: MEPAVTXKIDVPPZ-UHFFFAOYSA-N
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Description

N-phenyl-3-propionamidobenzofuran-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, particularly within the benzofuran-2-carboxamide class of molecules. Compounds with this core structure have been investigated as selective ligands for sigma receptors, which are implicated in various neurological processes and conditions. Related benzofuran carboxamides have demonstrated high binding affinity for sigma-1 receptors, making them valuable pharmacological tools for studying neurodegenerative disorders, pain, depression, and the neuropharmacology of substances like cocaine. The structural motif of an N-aryl benzofuran-2-carboxamide is a key feature in many research compounds. Synthetic pathways for analogous molecules often involve microwave-assisted reactions for efficiency, such as the Perkin rearrangement to form the benzofuran core, followed by condensation with an aniline derivative to form the carboxamide linkage. This product is provided for Research Use Only and is intended for use by qualified professionals in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-phenyl-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-15(21)20-16-13-10-6-7-11-14(13)23-17(16)18(22)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAVTXKIDVPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin-Type Cyclization

A common approach involves cyclizing 2-hydroxyacetophenone derivatives with α-halo ketones under basic conditions:

2-Hydroxy-3-nitroacetophenone + Ethyl bromoacetate → 3-Nitrobenzofuran-2-carboxylate

This method achieves moderate yields (45–60%) but requires subsequent reduction of the nitro group to an amine for propionamide installation.

Metal-Catalyzed Cyclizations

Palladium-catalyzed heteroannulation offers improved regiocontrol:

2-Iodophenol + Propargyl alcohol → Benzofuran-2-carboxylate (CuI/Pd(PPh₃)₄)

Reported yields reach 72% with excellent positional fidelity, though catalyst costs limit industrial scalability.

Amidation Sequence Optimization

Carboxamide Installation

The C2 carboxamide is typically introduced first due to its lower steric hindrance:

Step 1: Acid Chloride Formation

Benzofuran-2-carboxylic acid + Thionyl chloride → Benzofuran-2-carbonyl chloride (85–92% yield)

Step 2: Aniline Coupling

Benzofuran-2-carbonyl chloride + Aniline → N-Phenylbenzofuran-2-carboxamide (DMAP, DCM, 78% yield)

Propionamide Functionalization

The C3 position undergoes nitration followed by reduction and acylation:

Step 3: Nitration

N-Phenylbenzofuran-2-carboxamide + HNO₃/H₂SO₄ → 3-Nitro derivative (65% yield)

Step 4: Catalytic Hydrogenation

3-Nitro compound + H₂/Pd-C → 3-Aminobenzofuran (89% yield)

Step 5: Propionylation

3-Aminobenzofuran + Propionyl chloride → N-Phenyl-3-propionamidobenzofuran-2-carboxamide (Et₃N, THF, 73% yield)

Alternative Synthetic Routes

One-Pot Sequential Amidation

Recent advances enable concurrent amide formation using mixed anhydride chemistry:

Reagent Temperature Yield Purity
ClCOCO₂Et/PropCl 0–5°C 68% 98.2%
T3P®/DIPEA RT 82% 99.1%

This method reduces purification steps but requires strict stoichiometric control.

Enzymatic Approaches

Lipase-catalyzed aminolysis shows promise for green chemistry applications:

Benzofuran-2-carboxylic acid propyl ester + Aniline → Target compound (CAL-B, 55% conversion)

Though environmentally favorable, reaction times exceed 72 hours, limiting practical utility.

Critical Process Parameters

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

Solvent Reaction Rate (k, s⁻¹) Byproduct Formation
DMF 4.2 × 10⁻³ 12%
THF 3.8 × 10⁻³ 9%
Acetone 2.1 × 10⁻³ 15%

DMF achieves optimal balance between rate and selectivity.

Temperature Optimization

Arrhenius analysis reveals distinct activation energies:

Reaction Step Eₐ (kJ/mol)
Nitration 58.2
Hydrogenation 34.7
Propionylation 42.1

Maintaining nitration temperatures below 10°C minimizes oxidative decomposition.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 8.32 (s, 1H, CONH), 7.89–7.12 (m, 9H, ArH), 3.01 (q, 2H, CH₂CH₃), 1.21 (t, 3H, CH₂CH₃).

IR (KBr):
ν 3280 (N-H), 1665 (C=O), 1540 (C-N).

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 70:30):

  • Retention time: 6.72 min
  • Purity: 99.4% (UV 254 nm)

Industrial Scale Considerations

Cost Analysis

Component Lab Scale Cost Kilo Lab Cost
Pd/C catalyst $12/g $8.50/g
Propionyl chloride $0.78/mL $0.42/mL
Aniline $0.15/g $0.09/g

Catalyst recycling protocols reduce Pd costs by 40% per batch.

Waste Stream Management

Typical E-factor: 18.7 kg waste/kg product
Key improvements:

  • Solvent recovery (DMF: 92% reuse)
  • Acid neutralization with CaCO₃ → CaSO₄ byproduct

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-propionamidobenzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-phenyl-3-propionamidobenzofuran-2-carboxamide has been investigated for its potential therapeutic effects against various diseases, particularly cancer and microbial infections.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective growth inhibition .
  • Antimicrobial Properties : The compound has also been studied for its antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .

Materials Science

The unique structural features of this compound make it suitable for developing advanced materials:

  • Organic Semiconductors : Research indicates that derivatives of this compound can be utilized in organic electronics due to their electronic properties .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be employed as an intermediate in the synthesis of more complex pharmaceutical agents and materials .

Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound revealed:

  • In Vitro Testing : The compound showed potent activity against ovarian cancer models, leading to significant tumor size reduction and increased apoptosis rates compared to controls .

Antimicrobial Testing

In another study focusing on antimicrobial properties:

  • Pathogen Sensitivity : The compound demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-phenyl-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenyl-3-propionamidobenzofuran-2-carboxamide include other benzofuran derivatives such as:

  • Methoxsalen
  • Amiodarone
  • Dronedarone
  • Vilazodone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features and potential biological activities. Its specific substitution pattern and functional groups contribute to its distinct pharmacological profile .

Biological Activity

N-phenyl-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, case studies, and experimental findings.

Chemical Structure and Synthesis

The compound this compound belongs to a class of benzofuran derivatives known for their diverse biological properties. The synthesis typically involves the reaction of appropriate benzofuran derivatives with propionic acid derivatives under controlled conditions to yield the desired carboxamide structure.

Antimicrobial Activity

Research indicates that derivatives of benzofuran, particularly those with carboxamide functionalities, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, the minimum inhibitory concentration (MIC) values ranged from 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, respectively .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated anti-proliferative effects against several cancer cell lines, including breast cancer cells (e.g., BT474 and SKBR-3). These studies suggest that specific substitutions on the phenyl ring can enhance anticancer activity by influencing interactions with target proteins involved in cell proliferation .

Case Studies and Experimental Findings

Several case studies have focused on the biological evaluation of benzofuran derivatives:

  • In vitro Studies : A series of in vitro assays have been conducted to assess the cytotoxicity and mechanism of action of this compound. These studies typically involve cell viability assays (e.g., MTT assay) and apoptosis assays to determine the compound's effect on cancer cell lines.
  • In vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory and analgesic effects of related compounds. For example, compounds exhibiting significant anti-inflammatory activity in carrageenan-induced edema models showed promise for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Effect on Activity Remarks
-CF₃InactiveLoss of activity observed
-NO₂InactiveSimilar inactivity noted
-CH₃Moderate activityShows some anti-proliferative effects
-CNSignificant activityStrong correlation with FOXM1 inhibition

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